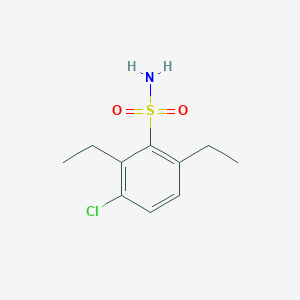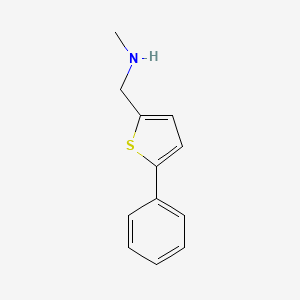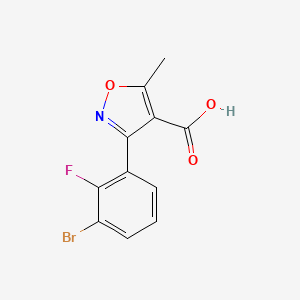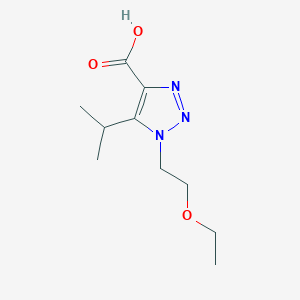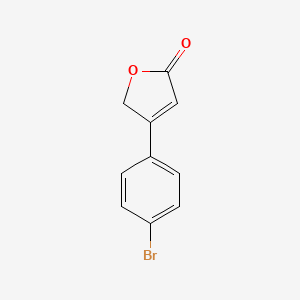
3-Oxo-3-(pyridin-4-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-3-(pyridin-4-yl)propanal is an organic compound with the molecular formula C8H7NO2 It features a pyridine ring attached to a propanal group, with an oxo group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-3-(pyridin-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanal.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Oxo-3-(pyridin-4-yl)propanal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Oxo-3-(pyridin-3-yl)propanal: Similar structure but with the pyridine ring attached at the third position.
3-Oxo-3-(pyridin-2-yl)propanal: Pyridine ring attached at the second position.
3-Oxo-3-(pyridin-4-yl)propanoic acid: Carboxylic acid derivative of the compound.
Uniqueness
3-Oxo-3-(pyridin-4-yl)propanal is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C8H7NO2 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
3-oxo-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2 |
Clave InChI |
KZCHVARSEUSUSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


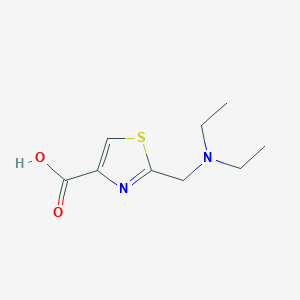
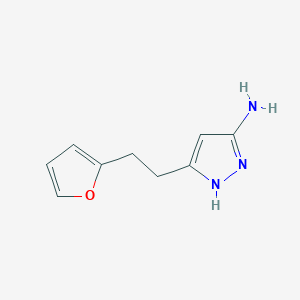
![1-methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B15326319.png)
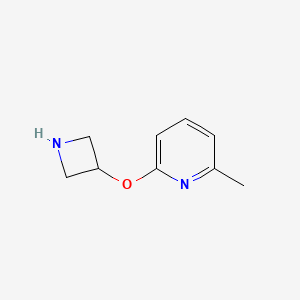
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)

